Subamolide A

Description

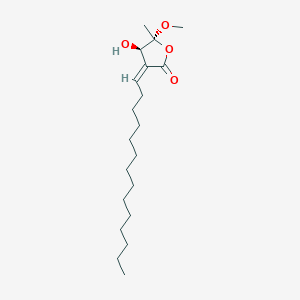

Subamolide A is a bioactive butanolide (C20H36O4, MW: 340.50) isolated from Cinnamomum subavenium, a plant traditionally used in herbal medicine. Structurally, it is characterized as (3Z,4R,5R)-4-hydroxy-5-methoxy-5-methyl-3-tetradecenoic acid 2-oxo-3-butenoic anhydride, with a high lipophilicity (XlogP: 6.50) and moderate topological polar surface area (55.80 Ų) . This compound exhibits selective cytotoxicity against urothelial carcinoma cells (NTUB1 and T24) by activating mitochondrial-dependent apoptosis, p53, and ERK1/2 pathways. At 10 μM, it synergizes with cisplatin and gemcitabine, enhancing chemotherapeutic efficacy .

Properties

Molecular Formula |

C20H36O4 |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

(3Z,4R,5R)-4-hydroxy-5-methoxy-5-methyl-3-tetradecylideneoxolan-2-one |

InChI |

InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)20(2,23-3)24-19(17)22/h16,18,21H,4-15H2,1-3H3/b17-16-/t18-,20-/m1/s1 |

InChI Key |

YLCXJNOKPGBEPM-NBVPMNRZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C\1/[C@H]([C@](OC1=O)(C)OC)O |

Canonical SMILES |

CCCCCCCCCCCCCC=C1C(C(OC1=O)(C)OC)O |

Synonyms |

subamolide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Mitochondrial Pathway Activation

- This compound: Induces mitochondrial depolarization (Δψm loss), increases Bax/Bcl-2 ratio, and activates caspase-3/PARP cleavage in urothelial carcinoma cells. Synergizes with chemotherapy agents .

- Subamolide B : Triggers mitochondrial cytochrome c release and PERK/eIF2α phosphorylation (ER stress) in skin SCC. Dominantly relies on CHOP-mediated apoptosis, independent of FasL/Fas signaling .

- Subamolide E: Causes mitochondrial ROS generation and DNA damage in melanoma cells, leading to sub-G1 arrest .

Selectivity and Toxicity Profiles

- This compound: Selectively targets cancer cells (NTUB1/T24) over normal urothelial cells (SV-HUC-1) .

- Seco subamolide : Moderately toxic to mammalian cells (CC50: 42 μM) but highly effective against Leishmania parasites .

Pharmacological Synergy and Clinical Potential

- This compound : Enhances cisplatin/gemcitabine cytotoxicity by 2–3 fold in NTUB1 cells at 10 μM .

- Subamolide B : Functions as a single-agent therapeutic in skin SCC, bypassing chemoresistance mechanisms linked to death receptor pathways .

Key Research Findings and Implications

Structural Determinants of Activity: The methoxy and hydroxyl groups in this compound and B are critical for their interaction with apoptotic signaling proteins (e.g., Bcl-2, p53) . Subamolide E’s anti-melanoma activity correlates with its ability to generate ROS, a feature absent in this compound .

Subamolide B’s ER stress induction offers a novel mechanism to overcome resistance in aggressive skin cancers .

Limitations and Future Directions :

Q & A

Basic Research Question: What are the primary methodologies for isolating and characterizing Subamolide A from Cinnamomum species?

This compound is typically isolated via bioassay-guided fractionation using solvents like ethanol or methanol, followed by chromatographic techniques (e.g., column chromatography, HPLC). Structural elucidation employs NMR spectroscopy (¹H, ¹³C, 2D-NMR) and mass spectrometry (HR-ESI-MS) . Key challenges include distinguishing this compound from structurally similar diterpenoids in the same plant matrix. Researchers should validate purity using melting point analysis and TLC/HPLC retention times .

Advanced Research Question: How do experimental designs for evaluating this compound’s anticancer mechanisms address contradictory cytotoxicity data across cell lines?

Conflicting cytotoxicity results (e.g., NTUB1 vs. lung cancer cells ) may arise from differences in cell line sensitivity, apoptosis pathway activation (e.g., mitochondrial vs. ERK1/2-dependent pathways), or compound stability. Methodological solutions:

- Dose-response standardization : Use IC₅₀ values across multiple replicates to account for variability.

- Pathway-specific assays : Combine flow cytometry (Annexin V/PI staining) with Western blotting for p53, caspase-3, and ERK1/2 phosphorylation .

- Control for compound degradation : Validate this compound stability in cell culture media via LC-MS .

Basic Research Question: What in vitro models are suitable for preliminary screening of this compound’s biological activities?

Common models include:

- Antiproliferative assays : MTT or SRB assays on cancer cell lines (e.g., NTUB1, A549).

- Apoptosis detection : DNA fragmentation assays or mitochondrial membrane potential measurements.

- Anti-inflammatory models : LPS-induced NO production in macrophages (e.g., RAW 264.7). Researchers must include positive controls (e.g., doxorubicin for cytotoxicity) and report inter-experimental variability .

Advanced Research Question: How can researchers reconcile discrepancies in this compound’s reported bioactivity across pharmacological studies?

Contradictions may stem from differences in:

- Plant sourcing : Geographic variations in Cinnamomum subavenium metabolite profiles.

- Extraction protocols : Solvent polarity impacts diterpenoid yield.

- Assay conditions : Serum concentration or incubation time affecting cell viability.

Methodological recommendations : - Cross-validate findings using authenticated plant specimens (herbarium-vouchered).

- Publish raw data (e.g., NMR spectra, dose-response curves) for reproducibility .

- Apply meta-analysis tools to compare datasets from independent studies .

Basic Research Question: What statistical approaches are critical for validating this compound’s dose-dependent effects?

- Nonlinear regression : Fit dose-response curves using software like GraphPad Prism to calculate IC₅₀/EC₅₀.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons).

- Error reporting : Include standard deviations and p-values (avoid stating "significant" without statistical validation ).

Advanced Research Question: How can researchers optimize this compound’s bioavailability for in vivo studies?

Address poor bioavailability via:

- Nanoformulation : Encapsulate this compound in liposomes or polymeric nanoparticles.

- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma/tissue samples post-administration.

- Synergistic combinations : Test with CYP450 inhibitors to reduce metabolic degradation. Document protocols using ARRIVE guidelines for animal studies .

Basic Research Question: What spectroscopic techniques confirm this compound’s structural integrity post-synthesis?

- FT-IR : Verify functional groups (e.g., lactone rings).

- X-ray crystallography : Resolve absolute configuration (if crystals are obtainable).

- Circular Dichroism (CD) : Confirm stereochemistry in absence of crystals .

Advanced Research Question: What strategies mitigate oxidative degradation of this compound during long-term storage?

- Storage conditions : Use amber vials at -80°C under inert gas (N₂/Ar).

- Stabilizers : Add antioxidants (e.g., BHT) to stock solutions.

- Periodic QC checks : Monitor degradation via HPLC-UV at 3–6-month intervals .

Basic Research Question: How do researchers differentiate this compound’s effects from other diterpenoids in Cinnamomum species?

- Comparative metabolomics : Use LC-HRMS to profile plant extracts.

- Bioactivity-guided isolation : Track fractions via bioassays (e.g., antimicrobial or cytotoxic activity).

- Molecular docking : Predict binding affinities to target proteins (e.g., Bcl-2 for apoptosis) .

Advanced Research Question: What in silico tools predict this compound’s pharmacokinetic and toxicity profiles?

- ADMET prediction : Use SwissADME or ProTox-II for bioavailability/toxicity screening.

- Molecular dynamics simulations : Analyze binding stability to targets (e.g., MDM2-p53 interaction).

- QSAR models : Corrogate structural features with observed bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.